Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate

概要

説明

エチルヘマトマテは、エチル 3-ホルミル-2,4-ジヒドロキシ-6-メチルベンゾエートとしても知られており、特定の地衣類に自然に存在する化合物です。これは安息香酸の誘導体であり、分子式はC₁₁H₁₂O₅です。

準備方法

エチルヘマトマテは、地衣類由来の化合物であるアトラノリンの加水分解によって合成できます。 このプロセスは、アトラノリンをエタノール中で数時間沸騰させることで行われ、エチルヘマトマテとメチル β-オルシノールカルボン酸が生成されます 。 別の方法として、エチルオルセリン酸の転エステル化があります。この方法では、エチルヘマトマテが十分な量生成されます

化学反応の分析

エチルヘマトマテは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、使用される試薬と条件に応じて、さまざまな酸化生成物に酸化することができます。

還元: エチルヘマトマテは、対応するアルコールまたはその他の還元誘導体に還元することができます。

置換: これは、官能基が他の求核剤によって置換される求核置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

エチルヘマトマテは、次のようないくつかの科学研究への応用があります。

化学: これは、エステル加水分解反応と転エステル化反応の研究におけるモデル化合物として使用されます。

生物学: エチルヘマトマテは、細胞を酸化ストレスから保護できる抗酸化作用について研究されています.

医学: その抗酸化作用は、神経変性疾患や心血管疾患などの酸化ストレス関連疾患の治療法開発のための潜在的な候補となっています.

科学的研究の応用

Organic Synthesis

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized for:

- Preparation of Derivatives: The compound's functional groups allow for the synthesis of various derivatives that can exhibit different chemical properties and activities.

Medicinal Chemistry

The biological activity of this compound is of great interest in drug development:

- Antioxidant Activity: Studies indicate that derivatives of this compound may possess antioxidant properties, making them candidates for treating oxidative stress-related diseases .

- Cancer Research: The structural characteristics suggest potential applications in cancer therapy. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro .

Biological Studies

This compound has been investigated for its interactions with biological systems:

- Genotoxicity Studies: Research has highlighted structural alerts associated with genotoxic potential due to the aldehyde group, which may interact with cellular components .

- Enzyme Interaction: The compound may modulate enzyme activity through its functional groups, influencing biochemical pathways.

Case Study 1: Antioxidant Properties

A study demonstrated that derivatives of this compound exhibited significant free radical scavenging activity. This property was attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals.

Case Study 2: Cancer Cell Inhibition

In vitro tests showed that this compound could inhibit the proliferation of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

作用機序

エチルヘマトマテの作用機序は、主にその抗酸化作用です。これは、フリーラジカルや活性酸素種を捕捉し、細胞を酸化損傷から保護します。 この活性は、その構造中のフェノール性ヒドロキシル基の存在によるものであり、この基は水素原子を供与してフリーラジカルを中和することができます 。 その抗酸化作用に関与する分子標的と経路には、脂質過酸化の阻害と酸化ストレスに関連する細胞シグナル伝達経路の調節が含まれます .

類似化合物との比較

エチルヘマトマテは、次のようないくつかの他の安息香酸誘導体と類似しています。

メチルヘマトマテ: ヘマトム酸の別のエステルであり、エステル官能基に結合したアルキル基だけが異なります。

アトラノール: 類似の抗酸化作用を持つ関連化合物。

クロロアトラノール: アトラノールの塩素化誘導体であり、抗酸化作用が向上しています.

エチルヘマトマテは、その特定のエステル構造のためにユニークであり、この構造は反応性と溶解性に影響を与えます。 その抗酸化作用は、他の類似化合物と比較して同等ですが、特定の用途と有効性は、その化学構造によって異なる可能性があります .

生物活性

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate is a compound derived from various natural sources, particularly lichens. This compound has garnered attention for its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article synthesizes available research findings regarding its biological activity, supported by data tables and case studies.

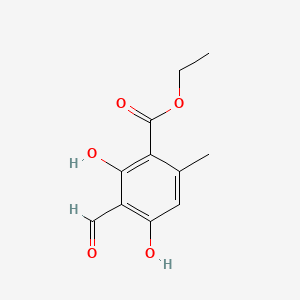

Chemical Structure

This compound possesses a unique chemical structure that contributes to its biological activities. The structural formula can be represented as follows:

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. A study conducted on various lichen extracts demonstrated that this compound was effective against several pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values were determined using the poisoned food technique.

| Pathogen | MIC (μg/mL) |

|---|---|

| Sclerotium rolfsii | 25.1 |

| Rhizoctonia solani | 29.4 |

| Fusarium udum | 43.7 |

| Pythium debaryanum | 59.2 |

The compound's effectiveness was comparable to known antifungal agents, indicating its potential for therapeutic applications in treating fungal infections .

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial activity against various bacterial strains. The ethanol extract containing this compound was tested against several bacteria, revealing notable inhibition zones.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results suggest that the compound could serve as a natural antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has been evaluated through cytotoxicity assays on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated that the compound exhibited dose-dependent cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 30 |

| A549 | 25 |

| HL-60 | 20 |

The findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .

Case Studies and Research Findings

- Case Study on Lichen Extracts : In a study involving extracts from the lichen Parmelia kamstchandalis, this compound was isolated and tested for its biological activities. The results confirmed significant antifungal and antibacterial effects, supporting its use in traditional medicine .

- Computational Studies : Molecular docking studies have shown that this compound binds effectively to the ACE2 protein, suggesting potential antiviral activity against COVID-19. This highlights the compound's versatility in targeting multiple biological pathways .

特性

IUPAC Name |

ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-3-16-11(15)9-6(2)4-8(13)7(5-12)10(9)14/h4-5,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXJGSHUVDWZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1C)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398112 | |

| Record name | Ethyl hematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-14-5 | |

| Record name | Ethyl hematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。